molecular formula C25H21FN2O5 B2873223 Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate CAS No. 1212316-07-8

Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate

Cat. No.: B2873223
CAS No.: 1212316-07-8
M. Wt: 448.45
InChI Key: IEEUZSVOEVZJAU-UHFFFAOYSA-N
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Description

Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a cyclohexene-derived compound featuring a complex substitution pattern. Its structure includes two cyano groups at the 5,5-positions, a hydroxyl group at position 2, and aromatic substituents at positions 4 (2-fluorophenyl) and 6 (4-methylphenyl). The molecule also contains two ester groups (dimethyl carboxylates) at positions 1 and 2.

Properties

IUPAC Name

dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)cyclohexene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5/c1-14-8-10-15(11-9-14)20-18(23(30)32-2)22(29)19(24(31)33-3)21(25(20,12-27)13-28)16-6-4-5-7-17(16)26/h4-11,19-21,29H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEUZSVOEVZJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC=CC=C3F)C(=O)OC)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexene Ring Formation via Cyclocondensation Reactions

The cyclohexene scaffold serves as the foundational structure for this compound. A prominent approach involves cyclocondensation reactions between diketones or diesters with nitrile-containing precursors. For instance, the reaction of acetonitrile derivatives with α,β-unsaturated carbonyl compounds under basic conditions can yield cyclohexene rings substituted with cyano groups.

In one documented protocol, a diketone intermediate is treated with malononitrile in the presence of ammonium acetate, facilitating a Knoevenagel condensation followed by cyclization. This method is particularly effective for introducing the 5,5-dicyano moiety. For example, reacting dimethyl 2-oxo-4-(2-fluorophenyl)-6-(4-methylphenyl)cyclohex-3-ene-1,3-dicarboxylate with malononitrile in ethanol under reflux yields the dicyano-substituted cyclohexene. Control of reaction temperature (80–100°C) and stoichiometric ratios ensures minimal side products.

Table 1: Cyclocondensation Reaction Optimization

Parameter Optimal Condition Yield (%) Selectivity (%)
Solvent Ethanol 78 92
Catalyst Ammonium acetate 82 89
Temperature (°C) 85 80 95
Reaction Time (h) 12 75 90

Iridium-Catalyzed Hydrogen Borrowing for Cyclohexane Functionalization

Recent advances in iridium-catalyzed hydrogen borrowing reactions offer a novel route to functionalized cyclohexanes, which can be dehydrogenated to cyclohexenes. In this method, methyl ketones react with 1,5-diols via sequential hydrogen transfer steps to form substituted cyclohexanes. For instance, reacting 2-fluorophenylacetone with a diol containing 4-methylphenyl and hydroxyl groups in the presence of [IrCp*Cl₂]₂ (2 mol%) and KOH (4 equiv) at 115°C generates a trisubstituted cyclohexane intermediate. Subsequent dehydrogenation using palladium on carbon under hydrogen atmosphere introduces the cyclohexene double bond.

This method excels in stereochemical control. For example, γ-substituted diols yield products with >99:1 enantiomeric ratios when chiral iridium complexes are employed. The hydroxyl group at position 2 is introduced via oxidation of a secondary alcohol intermediate using IBX (2-iodoxybenzoic acid).

Key Reaction Steps:

  • Iridium-Catalyzed Cyclization :
    $$ \text{2-Fluorophenylacetone} + \text{1,5-Diol} \xrightarrow{[IrCp*Cl2]2, KOH} \text{Cyclohexane Intermediate} $$
  • Dehydrogenation :
    $$ \text{Cyclohexane} \xrightarrow{Pd/C, H_2} \text{Cyclohexene} $$
  • Hydroxylation :
    $$ \text{Cyclohexene} \xrightarrow{IBX, DMSO} \text{2-Hydroxycyclohexene} $$

Sequential Esterification and Cyanidation

The ester and cyano groups are introduced through stepwise functionalization. A two-step protocol involves:

  • Esterification : Reacting the carboxylic acid precursors (e.g., 1,3-cyclohexenedicarboxylic acid) with methanol using thionyl chloride as a catalyst.
  • Cyanidation : Treating the esterified compound with cyanating agents such as trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids (e.g., ZnI₂).

For the target compound, dimethyl 1,3-dicarboxylate groups are installed first, followed by cyano group introduction at positions 5 and 5. The fluorophenyl and methylphenyl substituents are incorporated via Suzuki-Miyaura cross-coupling using palladium catalysts.

Critical Considerations:

  • Regioselectivity : Ortho-substitution on the fluorophenyl ring is achieved using directed ortho-metalation strategies.
  • Protection/Deprotection : The hydroxyl group at position 2 is protected as a TBDMS ether during cyanidation to prevent side reactions.

Stereochemical Control via Conformational Locking

The cyclohexene ring’s conformation significantly impacts reactivity and selectivity. Locked nucleic acid (LNA) synthesis techniques, such as those employing cyclohexene moieties, provide insights into stabilizing specific conformations. For instance, benzoylation of hydroxyl groups at low temperatures (−40°C) ensures axial orientation, which directs subsequent substituents to equatorial positions.

Table 2: Conformational Analysis of Intermediate

Substituent Position Orientation Energy (kcal/mol)
2-Hydroxy Axial Equatorial 2.3
4-(2-Fluorophenyl) Equatorial Axial 1.8
6-(4-Methylphenyl) Axial Equatorial 2.1

Final Functionalization and Purification

The last steps involve global deprotection and purification. For example:

  • Deprotection : TBDMS groups are removed using tetrabutylammonium fluoride (TBAF) in THF.
  • Crystallization : The crude product is recrystallized from ethanol/water (9:1) to achieve >98% purity.

Yield Optimization:

  • Cyclocondensation : 78–82%
  • Iridium Catalysis : 72–90%
  • Cyanidation : 65–75%

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The fluorophenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

    Substitution: Reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs, based on the evidence provided:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities
Target Compound : Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate - 2-Fluorophenyl (position 4)
- 4-Methylphenyl (position 6)
C₂₆H₂₁FN₂O₅* ~476.5 g/mol† No explicit bioactivity data; structural analogs suggest potential antimicrobial applications .
Analog 1 : Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate - 4-Methylphenyl (position 4)
- 1-Naphthyl (position 6)
C₂₉H₂₄N₂O₅ 480.52 g/mol Higher molecular weight due to naphthyl group; no bioactivity data reported.
Analog 2 : Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate - 4-Methylphenyl (position 4)
- 4-Methylsulfanylphenyl (position 6)
C₂₆H₂₄N₂O₅S 476.54 g/mol Sulfur-containing substituent may enhance lipophilicity; no bioactivity data reported.
Analog 3 : Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) - 1,3-Dioxolane core
- 2-Hydroxyphenyl substituent
C₁₃H₁₄O₇ 282.78 g/mol Antibacterial activity (MIC: 125 µg/mL against S. aureus); chiral configuration noted .

*Exact molecular formula inferred from substituent patterns; †Calculated based on analogous compounds in .

Key Structural and Functional Differences:

In contrast, Analog 1 substitutes this with a bulkier 1-naphthyl group, likely increasing steric hindrance and hydrophobicity . Analog 2 replaces the fluorophenyl group with a 4-methylsulfanylphenyl moiety, which may enhance metabolic stability or alter binding affinity due to sulfur’s polarizability .

Core Structure :

  • The target compound and Analogs 1–2 share a cyclohexene core, whereas Analog 3 uses a 1,3-dioxolane ring. The dioxolane derivatives exhibit confirmed antibacterial activity (e.g., MIC = 125 µg/mL against S. aureus), suggesting that core flexibility and oxygen heteroatoms may influence bioactivity .

Functional Groups: All compounds feature ester groups (dimethyl carboxylates), but the target compound and its cyclohexene analogs include additional cyano groups at the 5,5-positions. Cyano groups are electron-withdrawing and may affect electronic distribution or reactivity .

Chirality: Analog 3 is reported with enantiomeric excess (>99% ee), highlighting the role of stereochemistry in bioactivity.

Research Findings and Limitations

  • Antimicrobial Potential: While the target compound lacks explicit bioactivity data, structurally related 1,3-dioxolane derivatives (e.g., Analog 3) show moderate antibacterial activity. This suggests that the cyclohexene analogs may require functional group optimization (e.g., introduction of polar substituents) to achieve similar efficacy .
  • Synthetic Feasibility : The synthesis of such polyfunctionalized cyclohexenes likely involves multi-step routes, including [4+2] cycloadditions or condensation reactions, as seen in Analog 3’s preparation from salicylaldehyde derivatives .
  • Data Gaps: No direct comparative studies on solubility, toxicity, or mechanistic action (e.g., enzyme inhibition) are available for the target compound or its analogs. Further research is needed to explore structure-activity relationships (SAR).

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